Cas no 90267-04-2 (Benzene, 1-bromo-2,4-diethyl-)
Benzene, 1-bromo-2,4-diethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-2,4-diethyl-
- 1-bromo-2,4-diethylbenzene
- DTXSID90615607
- 90267-04-2
- SCHEMBL11797035
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- Inchi: 1S/C10H13Br/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7H,3-4H2,1-2H3
- InChI Key: VXJWLNRXHYXWOJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CC)C=C1CC
Computed Properties
- Exact Mass: 212.02006g/mol
- Monoisotopic Mass: 212.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
Benzene, 1-bromo-2,4-diethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002901-250mg |
2,4-Diethylbromobenzene |
90267-04-2 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A010002901-500mg |
2,4-Diethylbromobenzene |
90267-04-2 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A010002901-1g |
2,4-Diethylbromobenzene |
90267-04-2 | 97% | 1g |
$1534.70 | 2023-08-31 |
Benzene, 1-bromo-2,4-diethyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Benzene, 1-bromo-2,4-diethyl-
Comprehensive Overview of Benzene, 1-bromo-2,4-diethyl- (CAS No. 90267-04-2): Properties, Applications, and Industry Insights
Benzene, 1-bromo-2,4-diethyl- (CAS No. 90267-04-2) is a halogenated aromatic compound with significant relevance in organic synthesis and specialty chemical manufacturing. Characterized by its molecular formula C10H13Br, this compound features a benzene ring substituted with a bromine atom at the 1-position and ethyl groups at the 2- and 4-positions. Its unique structure makes it a versatile intermediate in pharmaceuticals, agrochemicals, and advanced material research. The growing demand for halogenated benzene derivatives in high-performance polymers and liquid crystals has further amplified interest in this compound.
Recent trends in green chemistry and sustainable synthesis have spurred innovations in the production of 1-bromo-2,4-diethylbenzene. Researchers are exploring catalytic methods to reduce energy consumption and waste generation during its synthesis. A 2023 study highlighted the use of palladium-catalyzed cross-coupling reactions involving this compound to create complex organic frameworks, aligning with the industry's shift toward atom-efficient processes. Such advancements address frequent search queries like "eco-friendly synthesis of brominated aromatics" and "applications of diethylbenzene derivatives."
The compound's physicochemical properties—including a boiling point of ~250°C and moderate solubility in organic solvents—make it suitable for high-temperature reactions and solvent-based formulations. Analytical techniques like GC-MS and NMR spectroscopy are routinely employed for purity verification, a topic frequently searched by quality control professionals. Notably, its stability under inert atmospheres ensures compatibility with air-sensitive reactions, a feature valued in organometallic chemistry.
In the pharmaceutical sector, 90267-04-2 serves as a precursor for biologically active molecules, particularly those targeting central nervous system disorders. Patent filings from 2020–2023 reveal its use in developing selective serotonin reuptake inhibitors (SSRIs), reflecting broader interest in neuropharmacology. This aligns with trending searches such as "benzene derivatives in drug discovery" and "halogenated building blocks for APIs."
From an industrial perspective, supply chain dynamics for brominated aromatic compounds have evolved due to shifting regulations on halogenated solvents. Manufacturers now emphasize closed-loop recycling of bromine byproducts, responding to queries like "sustainable bromine management in chemical production." Additionally, the compound's role in OLED materials has gained attention, with tech forums discussing its potential in flexible display technologies.
Safety protocols for handling 1-bromo-2,4-diethylbenzene prioritize ventilation controls and personal protective equipment (PPE), topics often searched by laboratory personnel. While not classified as hazardous under standard conditions, its storage recommendations—away from strong oxidizers—are detailed in technical datasheets. These practical considerations are crucial for compliance with REACH and GHS standards.
Future research directions may explore the compound's utility in covalent organic frameworks (COFs) and battery electrolytes, areas generating substantial academic interest. As industries seek alternatives to perfluorinated compounds, bromine-containing aromatics like 90267-04-2 could see expanded applications in flame-retardant materials without persistent environmental effects.
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